An In-depth Technical Guide to Methyl 3-ethoxybenzoate
An In-depth Technical Guide to Methyl 3-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-ethoxybenzoate, a valuable building block in organic synthesis, particularly within the pharmaceutical and life sciences industries. This document details its chemical and physical properties, safety and handling guidelines, and established experimental protocols for its synthesis and analysis. Furthermore, it explores its potential applications in drug discovery and development, offering insights for researchers and scientists in the field.
Chemical and Physical Properties
Methyl 3-ethoxybenzoate, identified by the CAS Number 108593-47-1 , is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2] It possesses a molecular weight of 180.20 g/mol .[1][2] This compound is a key intermediate for various chemical transformations, and a thorough understanding of its properties is crucial for its effective application.
Table 1: Physical and Chemical Properties of Methyl 3-ethoxybenzoate
| Property | Value | Source |
| CAS Number | 108593-47-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Boiling Point | 100 °C at 2 mmHg | [3] |
| Density | 1.073 g/cm³ | [3] |
| Flash Point | 100 °C at 2 mmHg | [3] |
| Refractive Index | 1.5200 | [3] |
| LogP | 1.87190 | [3] |
| Storage Temperature | Room temperature | [3] |
Safety and Handling
Table 2: GHS Hazard Information for the Structurally Similar Methyl Benzoate
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Flammable liquids (Category 4) | H227: Combustible liquid |
| Reproductive toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child |
| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life |
Source:[5]
Experimental Protocols
Synthesis of Methyl 3-ethoxybenzoate
Two primary synthetic routes for Methyl 3-ethoxybenzoate are the Fischer esterification of 3-ethoxybenzoic acid and the Williamson ether synthesis from methyl 3-hydroxybenzoate.
3.1.1. Fischer Esterification
This method involves the acid-catalyzed reaction of 3-ethoxybenzoic acid with methanol.
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Materials: 3-ethoxybenzoic acid, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous sodium sulfate.
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Procedure:
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Dissolve 3-ethoxybenzoic acid in an excess of methanol in a round-bottom flask.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours.
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After cooling, pour the reaction mixture into water and extract with diethyl ether.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by distillation.
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3.1.2. Williamson Ether Synthesis
This synthesis involves the reaction of the sodium salt of methyl 3-hydroxybenzoate with an ethylating agent like ethyl bromide or diethyl sulfate.
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Materials: Methyl 3-hydroxybenzoate, sodium hydride (or another suitable base), anhydrous dimethylformamide (DMF), ethyl bromide (or diethyl sulfate), diethyl ether, water.
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Procedure:
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Dissolve methyl 3-hydroxybenzoate in anhydrous DMF in a round-bottom flask under an inert atmosphere.
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Carefully add sodium hydride in portions at 0 °C to form the sodium phenoxide.
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Add the ethylating agent (e.g., ethyl bromide) and allow the reaction to stir at room temperature or with gentle heating until completion.
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Quench the reaction with water and extract the product with diethyl ether.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
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